

Quantifying De Novo Lipogenesis Using $^{13}\text{C}_3$ -Tripalmitin: An Application Note and Protocol

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Compound of Interest

Compound Name: *Propane-1,2,3-triyl tripalmitate- $^{13}\text{C}_3$*

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Introduction

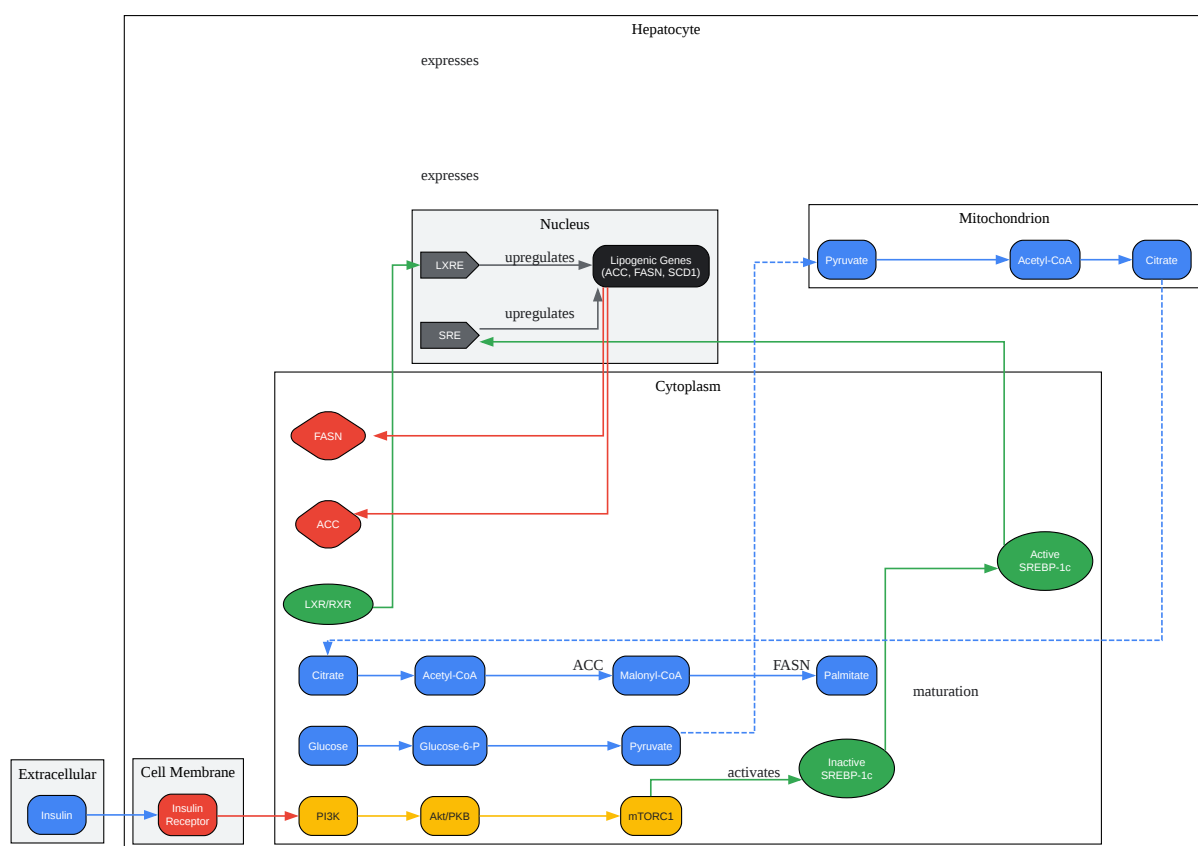
De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates.[1] This process is integral to energy storage and cellular membrane composition. Dysregulation of DNL is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, making it a key area of investigation for therapeutic development.

Stable isotope tracers are powerful tools for quantifying the dynamic rates of metabolic pathways in vivo. $^{13}\text{C}_3$ -Tripalmitin, a triglyceride containing three ^{13}C -labeled palmitate molecules, serves as a valuable tracer for investigating the contribution of dietary fatty acids to various lipid pools and, indirectly, for understanding the dynamics of fatty acid metabolism in the context of DNL. When administered orally, $^{13}\text{C}_3$ -tripalmitin is digested and the labeled palmitate is absorbed and incorporated into circulating lipids. By tracking the appearance of ^{13}C -palmitate in plasma triglyceride pools, researchers can gain insights into fatty acid uptake, esterification, and turnover.

This application note provides detailed protocols for utilizing $^{13}\text{C}_3$ -tripalmitin to quantify aspects of lipid metabolism related to DNL, from subject preparation and tracer administration to sample analysis by mass spectrometry and data interpretation.

Signaling Pathways in De Novo Lipogenesis

The regulation of DNL is a complex process governed by hormonal and transcriptional signals. Insulin plays a central role in promoting DNL by activating key transcription factors.[2] The signaling cascade involves the activation of sterol regulatory element-binding protein-1c (SREBP-1c) and liver X receptor α (LXR α), which coordinately upregulate the expression of lipogenic enzymes.[2]

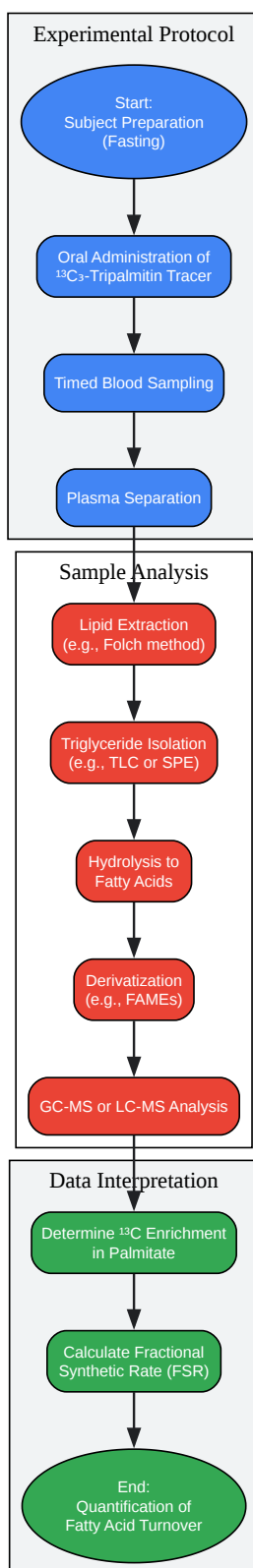


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Caption: Insulin-mediated signaling pathway for de novo lipogenesis.

Experimental Workflow

The quantification of DNL using $^{13}\text{C}_3$ -tripalmitin involves a multi-step process beginning with the oral administration of the tracer, followed by blood sample collection, lipid extraction, and analysis by mass spectrometry to determine the isotopic enrichment of palmitate in plasma triglycerides.



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References

- 1. De novo lipogenesis in humans: metabolic and regulatory aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PMC [pmc.ncbi.nlm.nih.gov]
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